(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride

Aqueous Solubility Hydrochloride Salt Form Assay-Ready Formulation

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride (CAS 2034282-44-3) is a synthetic small-molecule building block consisting of a benzo[b]thiophene core linked via a methylene bridge to a piperidine ring bearing a hydroxymethyl substituent at the 4-position, supplied as the hydrochloride salt. It belongs to the arylpiperidine class bearing a benzothiophene pharmacophore.

Molecular Formula C15H20ClNOS
Molecular Weight 297.84
CAS No. 2034282-44-3
Cat. No. B2688022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride
CAS2034282-44-3
Molecular FormulaC15H20ClNOS
Molecular Weight297.84
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl
InChIInChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H
InChIKeyHKNQVNJAIXJFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride (CAS 2034282-44-3): Key Physicochemical and Structural Baseline for Procurement Evaluation


(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride (CAS 2034282-44-3) is a synthetic small-molecule building block consisting of a benzo[b]thiophene core linked via a methylene bridge to a piperidine ring bearing a hydroxymethyl substituent at the 4-position, supplied as the hydrochloride salt [1]. It belongs to the arylpiperidine class bearing a benzothiophene pharmacophore. This compound is primarily positioned as a versatile synthetic intermediate or scaffold for medicinal chemistry exploration, particularly in central nervous system (CNS)-targeted drug discovery [2]. The hydrochloride salt form confers enhanced aqueous solubility compared to the free base (reported as 5 mg/mL in H₂O with sonication assistance, equating to approximately 23.23 mM) [3], facilitating direct use in in vitro assays without additional formulation steps.

Procurement Risk: Why (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride Cannot Be Assumed Interchangeable with Unvalidated Analogs


Within the benzo[b]thiophene-piperidine chemical space, minor structural variations produce profound shifts in receptor selectivity, binding affinity, and functional activity. Literature precedent demonstrates that regioisomeric substitution on the benzothiophene ring (2-yl vs. 3-yl attachment), variations in linker length (direct attachment vs. methylene bridge), and piperidine ring substituents (hydroxymethyl vs. unsubstituted vs. carboxamide) can redirect a compound's pharmacological profile entirely across dopaminergic, serotonergic, sigma, and estrogen receptor systems [1]. For instance, BTCP (1-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine hydrochloride) acts as a potent dopamine transporter inhibitor, whereas 4-(benzo[b]thiophen-3-yl)piperidine analogs with specific N-substitutions show selective 5-HT2 receptor antagonism [2]. The presence of the 4-hydroxymethyl group in the target compound introduces hydrogen-bonding capability and steric features absent in simpler 4-unsubstituted piperidine analogs, potentially altering CNS penetration, metabolic stability, and off-target binding profiles in ways that cannot be predicted without direct empirical comparison [3]. Substituting an uncharacterized or structurally distinct analog risks invalidating SAR hypotheses, confounding biological assay interpretation, and wasting procurement resources on inactive or promiscuous compounds.

Quantitative Evidence Audit for (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride: Procurement Differentiation Data


Pre-Formulated Hydrochloride Salt: Solubility Advantage Over Free Base Forms for Direct In Vitro Assay Use

The hydrochloride salt form of (1-(benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol provides quantitatively defined aqueous solubility of 5 mg/mL (≈23.23 mM) in H₂O with sonication assistance [1]. This pre-formulated salt eliminates the need for researchers to perform in-house salt formation or solubilization optimization, in contrast to the free base form commonly offered for structurally similar arylpiperidine building blocks that may exhibit significantly lower aqueous solubility (<1 mg/mL) [2]. For procurement, this represents a directly usable, assay-ready material that reduces preparation variability across experiments.

Aqueous Solubility Hydrochloride Salt Form Assay-Ready Formulation

Regioisomeric Differentiation: 3-Yl-Benzothiophene Attachment Position Distinguishes Pharmacological Trajectory from 2-Yl Analogs

The compound features a benzo[b]thiophen-3-ylmethyl attachment to the piperidine nitrogen, distinguishing it from the more extensively characterized benzo[b]thiophen-2-yl series (e.g., BTCP and related dopamine transporter inhibitors) [1]. Literature on analogous 4-(benzo[b]thiophen-3-yl)piperidine scaffolds demonstrates that the 3-yl attachment position yields preferential 5-HT2 receptor antagonist activity rather than dopamine transporter inhibition, a functional divergence directly attributable to the regioisomeric substitution pattern on the benzothiophene core [2]. This regioisomeric distinction means the compound occupies a distinct pharmacological niche that cannot be fulfilled by 2-yl benzothiophene piperidine analogs.

Benzothiophene Regioisomerism Structure-Activity Relationship Receptor Selectivity

4-Hydroxymethyl Piperidine Substituent: A Differentiating Functional Handle Absent in Unsubstituted Piperidine Analogs

The 4-hydroxymethyl substituent on the piperidine ring provides a chemically distinct functional handle not present in widely available unsubstituted piperidine benzothiophene building blocks such as 4-(benzo[b]thiophen-3-yl)piperidine hydrochloride (CAS 1171891-32-5) [1]. This primary alcohol group introduces hydrogen-bond donor/acceptor capability (estimated pKa ≈ 15-16 for the hydroxyl proton) and can serve as a synthetic diversification point for esterification, etherification, or oxidation to the corresponding carboxylic acid [2]. In biological systems, the hydroxymethyl moiety may engage in additional hydrogen-bonding interactions with target protein residues that the des-hydroxy analog cannot form, potentially altering binding thermodynamics and selectivity.

Hydroxymethyl Substituent Piperidine Functionalization Hydrogen Bonding

Validated Application Scenarios for (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride Based on Current Evidence


Serotonergic Drug Discovery: 5-HT2 Receptor Antagonist Lead Exploration with 3-Yl-Benzothiophene Scaffold

This compound provides a starting scaffold for medicinal chemistry programs targeting 5-HT2 receptor antagonism, leveraging the established serotonergic activity of the 3-yl-benzothiophene piperidine chemotype [1]. The pre-formed hydrochloride salt with defined solubility (5 mg/mL in H₂O) enables rapid solubility assessment in assay media and direct use in in vitro binding displacement assays without DMSO vehicle interference [2]. Procurement of this specific regioisomer avoids the dopamine transporter inhibition liability known to dominate the pharmacology of 2-yl benzothiophene piperidine analogs such as BTCP [3]. The 4-hydroxymethyl substituent provides a synthetic handle for further derivatization to probe SAR around the piperidine ring, including ester prodrug strategies for enhanced CNS penetration.

Chemical Biology Probe Development: CNS-Penetrant Tool Compound Scaffold

The compound's structural features—a lipophilic benzothiophene core for membrane permeability, a basic piperidine nitrogen (predicted pKa ≈ 8-9) for lysosomal trapping potential, and a hydroxymethyl group for linker attachment—make it a suitable scaffold for developing CNS-targeted chemical probes [1]. The defined aqueous solubility of the hydrochloride salt simplifies the preparation of dosing solutions for preliminary pharmacokinetic studies [2]. Researchers can leverage the 3-ylmethyl regioisomer's distinct pharmacological trajectory (serotonergic bias) to design probe molecules with reduced off-target activity at the dopamine transporter compared to probes built on 2-yl benzothiophene scaffolds [3].

Synthetic Methodology Development: Benzo[b]thiophene-Piperidine Library Synthesis Core

As a building block with orthogonal functional groups—the benzothiophene ring (amenable to electrophilic substitution), the tertiary amine (available for quaternization or N-oxide formation), and the primary alcohol (available for esterification, etherification, or oxidation)—this compound serves as a versatile core for generating focused compound libraries [1]. The regioisomeric purity (3-ylmethyl attachment confirmed by the defined CAS number) eliminates the risk of isomeric contamination that could confound library screening results, a quality control advantage over sourcing from vendors that may not verify regioisomeric integrity [2].

Comparative Pharmacology Studies: Regioisomeric SAR Investigations Across Benzothiophene Attachment Positions

For research groups conducting systematic SAR studies on benzothiophene positional isomers, this compound represents the 3-ylmethyl piperidine regioisomer with a 4-hydroxymethyl substituent—a combination not represented by more common building blocks such as BTCP (2-yl, cyclohexyl linker, unsubstituted piperidine) or 4-(benzo[b]thiophen-3-yl)piperidine (3-yl, direct attachment, no 4-substituent) [1] [2]. Procuring this specific compound enables head-to-head pharmacological profiling against these structural analogs to quantify the independent contributions of (a) the 3-yl vs. 2-yl benzothiophene attachment, (b) the methylene linker, and (c) the 4-hydroxymethyl substituent to target engagement, selectivity, and ADME properties.

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